molecular formula C27H21N5O6 B6510940 2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(3-methylphenyl)acetamide CAS No. 894930-69-9

2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B6510940
CAS No.: 894930-69-9
M. Wt: 511.5 g/mol
InChI Key: DFYPRSJUQIUTLG-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a [1,3]dioxolo[4,5-g]quinazolin core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at the 7-position and an N-(3-methylphenyl)acetamide group at the 5-position. Its molecular formula is C₂₈H₂₃N₅O₇ (estimated molecular weight: ~541.52 g/mol), with a logP value of ~4.6, indicating moderate lipophilicity . The 3-methylphenyl substituent distinguishes it from closely related analogs, such as the 4-methoxyphenyl variant (E843-0221, molecular weight: 527.49 g/mol) .

Properties

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O6/c1-16-6-5-9-18(10-16)28-23(33)13-31-20-12-22-21(36-15-37-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-38-24)17-7-3-2-4-8-17/h2-12H,13-15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYPRSJUQIUTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Molecular Weight logP Key References
Target Compound [1,3]dioxolo[4,5-g]quinazoline 7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]; 5-N-(3-methylphenyl)acetamide ~541.52 ~4.6
E843-0221 [1,3]dioxolo[4,5-g]quinazoline 7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]; 5-N-(4-methoxyphenyl)acetamide 527.49 4.609
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-...acetamide [1,3]dioxolo[4,5-g]quinazoline 7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]; 5-N-(2,3-dimethylphenyl)acetamide - -
Alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives (8a, 8b) Triazolo[4,3-c]quinazoline Variable alkyl/aryl groups at 3-position - -

Key Observations :

  • Oxadiazole vs. Triazole : Replacement of the 1,2,4-oxadiazole with a triazole ring (as in triazoloquinazolines) reduces aromatic electron density, which may impact interactions with hydrophobic enzyme pockets .
  • Synthetic Flexibility : Analogous compounds (e.g., 8a, 8b) are synthesized via nucleophilic substitution or condensation reactions, suggesting the target compound could be optimized using similar routes .
Bioactivity and Mode of Action
  • Structural-Bioactivity Correlation : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that structurally similar quinazoline derivatives cluster together, implying shared modes of action such as kinase inhibition or DNA intercalation .
  • Similarity Indexing : Computational methods (e.g., Tanimoto coefficients) quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) based on fingerprint analysis . Applying such metrics to the target compound and its analogs could predict overlapping targets (e.g., HDACs, topoisomerases).
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The target compound’s logP (~4.6) aligns with E843-0221 (logP = 4.609), suggesting comparable membrane permeability and oral bioavailability .

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